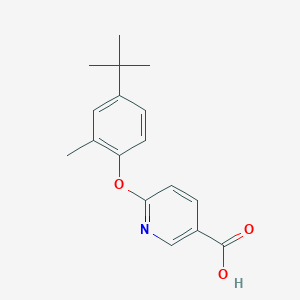

6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-(4-tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-11-9-13(17(2,3)4)6-7-14(11)21-15-8-5-12(10-18-15)16(19)20/h5-10H,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWTUTFLIBBLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)C)OC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-tert-butyl-2-methylphenol

The synthesis begins with the preparation or procurement of 4-tert-butyl-2-methylphenol, which serves as the phenolic component for the etherification step.

Preparation of 6-halo-pyridine-3-carboxylic acid

A halogenated pyridine-3-carboxylic acid (such as 6-chloro- or 6-bromo-pyridine-3-carboxylic acid) is used as the starting material for the nucleophilic aromatic substitution reaction. The halogen at the 6-position is necessary for efficient displacement by the phenoxide ion.

Nucleophilic Aromatic Substitution (Etherification)

The core step involves reacting 4-tert-butyl-2-methylphenol with 6-halo-pyridine-3-carboxylic acid in the presence of a base to form the ether linkage at the 6-position of the pyridine ring.

- The phenol is deprotonated by the base to generate the phenoxide ion, which attacks the halogenated pyridine derivative.

- Polar aprotic solvents (such as DMF or DMSO) facilitate the nucleophilic substitution by stabilizing the transition state and dissolving both reactants and base.

- The reaction is typically carried out under an inert atmosphere (argon or nitrogen) to prevent side reactions.

Workup and Purification

After completion of the reaction, the mixture is cooled and poured into water. The product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

| Step | Solvent | Method | Notes |

|---|---|---|---|

| Extraction | Ethyl acetate | Liquid-liquid extraction | Removes inorganic salts and byproducts |

| Washing | Brine, water | Washing | Removes residual base and solvent |

| Drying | Na2SO4 or MgSO4 | Drying agent | Removes trace water |

| Purification | Silica gel chromatography or recrystallization | Purification | Ensures high purity for analytical use |

Characterization

The final product is characterized using spectroscopic and analytical techniques:

- NMR (proton and carbon)

- Mass spectrometry

- IR spectroscopy

- Melting point determination

Alternative and Industrial Approaches

Continuous Flow Synthesis

For industrial-scale production, continuous flow reactors are sometimes employed to enhance efficiency, reproducibility, and safety. These systems allow better control over reaction parameters, leading to improved yields and product consistency.

Use of Pyridine-2-carboxylic Acid Derivative Synthesis

Patent literature describes general methods for the synthesis of pyridine carboxylic acid derivatives, which can be adapted for the preparation of this compound. These methods often involve:

- Use of polar aprotic solvents (e.g., tetrahydrofuran, dioxane, dimethylformamide)

- Bases such as alkali metal carbonates or tertiary amines (triethylamine)

- Acidic workup (mineral acids like hydrochloric acid) to obtain the free carboxylic acid

- Purification by crystallization, extraction, or chromatography

Data Table: Key Reaction Conditions

| Parameter | Typical Range/Choice | Notes |

|---|---|---|

| Starting pyridine derivative | 6-chloro- or 6-bromo-pyridine-3-carboxylic acid | Halogen at 6-position is essential |

| Phenol component | 4-tert-butyl-2-methylphenol | Commercially available or synthesized |

| Base | Potassium carbonate, sodium hydride, triethylamine | Generates phenoxide ion |

| Solvent | DMF, DMSO, THF, dioxane | Polar aprotic solvents preferred |

| Temperature | 80–120°C | Higher temperatures increase reaction rate |

| Reaction time | 8–24 hours | Depends on scale and concentration |

| Purification | Recrystallization, chromatography | Ensures high purity |

| Yield | 60–85% | Dependent on optimization |

Research Findings and Optimization

- Yield optimization : Reaction yield can be improved by optimizing the base, solvent, and temperature. Use of excess phenol or base may drive the reaction to completion.

- Purity control : Industrial processes often incorporate in-line monitoring and continuous flow techniques to maintain consistent product quality and reduce batch-to-batch variation.

- Environmental considerations : Choice of solvent and base may be influenced by environmental and safety regulations, especially for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-(4-tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: Potential medicinal applications include its use as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 6-(4-tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyridine-3-carboxylic Acid Derivatives

Key Observations:

Substituent Bulkiness : The tert-butyl group in the target compound introduces significant steric hindrance compared to ethyl or isopropyl groups in analogues (e.g., 6-(4-ethylphenyl) derivative) . This may reduce metabolic degradation or influence receptor binding.

Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) increase acidity of the carboxylic acid, while electron-donating groups (e.g., methyl in ) may alter resonance stabilization.

Hybrid Functionality: Compounds like 6-amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid combine multiple functional groups, enabling diverse interactions (e.g., hydrogen bonding via -NH₂, hydrophobic interactions via -Cl) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings:

- The tert-butyl group in the target compound increases lipophilicity (LogP ~3.8 vs.

- The amino group in introduces a second ionizable center (pKa ~9.6), enabling pH-dependent solubility and binding modes.

Biological Activity

6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid is a chemical compound notable for its diverse biological activities. Characterized by the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol, this compound features a pyridine ring with a carboxylic acid group at the 3-position and a bulky tert-butylphenoxy group at the 6-position. This unique structure contributes to its potential applications in medicinal chemistry, particularly in the context of cancer research and other diseases linked to cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of protein-protein interactions. Its primary mechanism involves disrupting the assembly of the NOTCH transcription complex, which is crucial for various cellular processes, including differentiation and proliferation. This inhibition positions the compound as a candidate for further studies in cancer therapies and other diseases associated with NOTCH signaling pathways .

The mechanism of action for this compound involves several key interactions:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with specific target proteins.

- Lipophilicity Enhancement : The tert-butylphenoxy group enhances the compound's lipophilicity, facilitating membrane permeability.

- Target Modulation : These interactions modulate the activity of enzymes and receptors, leading to various biological effects .

Research Findings

Several studies have documented the biological activities and potential therapeutic applications of this compound:

Inhibition of Protein-Protein Interactions

A significant focus has been on its role in inhibiting protein-protein interactions, particularly within the NOTCH signaling pathway. Disruption of this pathway has implications in cancer biology, making this compound a subject of interest in oncological research .

Antimicrobial and Anti-inflammatory Properties

Additionally, preliminary studies suggest that this compound may possess antimicrobial and anti-inflammatory properties. These findings indicate potential applications beyond oncology, possibly extending to infectious diseases and inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Description | Notable Activities |

|---|---|---|

| 6-(4-Methylphenoxy)pyridine-3-carboxylic acid | Methyl group instead of tert-butyl | Similar inhibition profile |

| 6-(4-Chlorophenoxy)pyridine-3-carboxylic acid | Chlorine atom substitution | Varying degrees of biological activity |

| 6-(4-Methoxyphenoxy)pyridine-3-carboxylic acid | Methoxy group substitution | Different interaction dynamics |

The presence of the bulky tert-butyl group in this compound is believed to influence its steric and electronic properties significantly, affecting its reactivity and interaction with biological targets compared to its analogs .

Case Studies

- Cancer Research : In vitro studies have demonstrated that this compound effectively disrupts NOTCH complex assembly, leading to reduced proliferation rates in cancer cell lines. Further investigation is warranted to explore its therapeutic efficacy in vivo.

- Antimicrobial Activity : Preliminary assays have indicated potential antimicrobial effects against various pathogens. The mechanism appears to involve disruption of bacterial cell membrane integrity, although further studies are needed to elucidate this pathway fully.

Q & A

Q. What are the common synthetic routes for 6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid, and what catalysts/solvents are typically employed?

The synthesis often involves multi-step heterocyclic condensation and cyclization. A typical approach includes:

- Step 1: Condensation of substituted phenols with aminopyridine derivatives under basic conditions.

- Step 2: Cyclization using catalysts like palladium or copper to form the pyridine core .

- Step 3: Functionalization of the carboxylic acid group via hydrolysis or oxidation.

Common solvents include dimethylformamide (DMF) or toluene, with reaction temperatures optimized between 80–120°C .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- NMR Spectroscopy: and NMR are critical for confirming substituent positions and stereochemistry. For example, tert-butyl groups show distinct singlet peaks near δ 1.3 ppm in NMR .

- HPLC/MS: High-resolution mass spectrometry (HRMS) validates molecular weight, while reverse-phase HPLC (C18 columns, acetonitrile/water gradients) assesses purity (>95%) .

- FT-IR: Carboxylic acid C=O stretches appear near 1700 cm, and aromatic C-O-C bonds around 1250 cm .

Q. What are the recommended storage conditions to maintain the compound's stability?

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .

- Engineering Controls: Ensure proper ventilation and avoid contact with skin/eyes. Contaminated gloves must be disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

- Catalyst Screening: Test alternatives to Pd/Cu, such as FeCl or Ni-based catalysts, to reduce side reactions .

- Solvent Optimization: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency .

- Stepwise Purification: Use flash chromatography (silica gel, hexane/ethyl acetate gradients) after each synthetic step to isolate intermediates .

Q. How should conflicting data regarding the compound's biological activity be addressed methodologically?

- Solubility Testing: Pre-treat the compound with DMSO or PEG-400 to ensure uniform dissolution in assay buffers, as aggregation can skew results .

- Stereochemical Analysis: Use chiral HPLC or X-ray crystallography to confirm configuration; stereoisomers may exhibit divergent activities .

- Dose-Response Curves: Perform EC/IC assays across multiple concentrations to validate dose-dependent effects .

Q. What computational approaches are used to predict the compound's interactions with biological targets?

Q. What strategies are effective in resolving discrepancies in structural data from different analytical techniques?

- Crystallographic Validation: Single-crystal X-ray diffraction resolves ambiguities in NMR/IR data, particularly for tautomeric forms .

- Dynamic NMR: Analyze temperature-dependent NMR shifts to detect conformational flexibility in the pyridine ring .

- Cross-Validation: Compare HRMS and elemental analysis to confirm molecular formula accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.